molecular formula C12H13N3O2 B2590380 methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate CAS No. 895042-62-3

methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B2590380
CAS No.: 895042-62-3
M. Wt: 231.255
InChI Key: VDVAPLGNGFCWJH-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate (CAS 895042-62-3) is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This pyrazole derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of inhibitors for metalloproteases such as meprin α and meprin β . These proteases are emerging as promising drug targets linked to various diseases, including cancer, Alzheimer's disease, and fibrotic disorders . Pyrazole-based scaffolds are recognized for their high potency and favorable selectivity profiles against off-target metalloproteases, making them valuable chemical probes for elucidating the role of meprins in pathophysiology and for further target validation . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(5-amino-3-methylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-11(13)15(14-8)10-5-3-9(4-6-10)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVAPLGNGFCWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl 4-bromobenzoate under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate exhibits notable pharmacological activities, including anti-inflammatory and anticancer effects. Research indicates that pyrazole derivatives, including this compound, can act as non-selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Case Study: Anti-inflammatory Activity
A study evaluated various pyrazolone derivatives for their anti-inflammatory properties. The results demonstrated that compounds similar to this compound showed significant inhibition of inflammation markers in vitro, making them potential candidates for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. This compound can be utilized in the synthesis of other pyrazole derivatives, which are valuable in drug discovery .

Reaction Type Description
Oxidation Converts to carboxylic acids or ketones.
Reduction Forms alcohols or amines.
Substitution Produces various substituted derivatives based on nucleophile used.

Material Science

Development of New Materials
Research has indicated the potential use of this compound in creating materials with unique properties, such as enhanced thermal stability and resistance to degradation. These characteristics are particularly useful in developing polymers and coatings that require durability under harsh conditions .

Anticancer Applications

Evaluation of Anticancer Activity
Recent studies have explored the anticancer properties of pyrazolone derivatives, including this compound. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives were evaluated on breast cancer cell lines (MCF-7), demonstrating significant cytotoxic effects .

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a compound with a pyrazole core, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 895042-62-3
  • Molecular Formula: C12H13N3O2
  • Molecular Weight: 231.25 g/mol

The compound features a pyrazole ring known for its versatility in organic synthesis and medicinal applications. The presence of the amino group and ester functionality allows for diverse chemical reactivity, making it a valuable building block in drug design.

This compound exhibits its biological effects primarily through enzyme inhibition. It can form hydrogen bonds with active sites of various enzymes, disrupting their functions. This interaction can lead to alterations in biochemical pathways relevant to inflammation, cancer proliferation, and other physiological processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects:

Cell Line Inhibition (%) Reference
HepG2 (liver cancer)54.25%
HeLa (cervical cancer)38.44%

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicated its ability to mitigate lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells and glutamate-induced oxidative neurotoxicity in HT-22 neurons . Further in vivo studies confirmed its efficacy in reducing microglial activation and astrocyte proliferation in LPS-injected mice, indicating potential therapeutic applications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring significantly affect its potency:

  • Amino Group Positioning: The position of the amino group influences the compound's ability to interact with target enzymes.
  • Ester Functionality: The ester group allows for further chemical modifications that can enhance biological activity.

Study on Antioxidant Activity

A study compared various aminopyrazole derivatives, including this compound, for their antioxidant properties using assays such as ABTS, FRAP, and ORAC. The results indicated that these compounds exhibited significant radical-scavenging activities, positioning them as potential candidates for treating oxidative stress-related conditions .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the N1 position of the pyrazole ring resulted in varying degrees of anticancer and anti-inflammatory activities, emphasizing the importance of structural optimization in drug development .

Q & A

Q. How can researchers optimize the synthesis of methyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters:
  • Temperature: Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or methanol is preferred for recrystallization .
  • Catalysis: Bases like sodium hydride or triethylamine can facilitate pyrazole ring formation .
  • Reaction Time Monitoring: Use TLC or HPLC to track reaction progress and minimize side products .
    Post-synthesis, purity is confirmed via HPLC (≥95%) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR .

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
    1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165–170 ppm) and pyrazole ring carbons .
  • High-Performance Liquid Chromatography (HPLC):
    Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared against standards .
  • X-ray Crystallography:
    Single-crystal diffraction resolves bond lengths and angles (e.g., pyrazole N–N distance ~1.35 Å) for unambiguous structural confirmation .

Advanced Research Questions

Q. How can conflicting data from spectroscopic methods (e.g., NMR vs. X-ray) be resolved during structural characterization?

  • Methodological Answer:
  • Cross-Validation: Combine multiple techniques (e.g., NMR for functional groups, X-ray for spatial arrangement) to reconcile discrepancies. For example, tautomeric forms in pyrazole derivatives may show variable NMR signals but fixed X-ray geometries .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, aligning experimental and theoretical data .
  • Dynamic NMR Studies: Variable-temperature NMR can detect equilibrium between tautomers or conformers .

Q. What computational approaches are suitable for predicting the biological targets and mechanism of action of this compound?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Pyrazole rings often interact via hydrogen bonding with active-site residues .
  • Pharmacophore Modeling: Identify critical functional groups (e.g., amino, benzoate ester) for target affinity .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to validate docking predictions .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) for enhanced biological activity?

  • Methodological Answer:
  • Functional Group Modifications:
  • Replace the methyl group on the pyrazole with bulkier substituents (e.g., isopropyl) to study steric effects .
  • Substitute the benzoate ester with amides or carboxylic acids to alter hydrophilicity .
  • Biological Screening:
    Test derivatives against enzyme panels (e.g., kinase inhibitors) or cancer cell lines (e.g., MCF-7). Correlate IC50_{50} values with structural features .
  • QSAR Modeling:
    Use topological descriptors (e.g., logP, molar refractivity) to predict activity trends .

Q. What in vitro assays are appropriate for evaluating the compound’s potential as an anticancer agent?

  • Methodological Answer:
  • Cytotoxicity Assays:
    MTT or SRB assays on cancer cell lines (e.g., HeLa, A549) with dose-response curves (0.1–100 µM) .
  • Apoptosis Detection:
    Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Enzyme Inhibition:
    Measure inhibition of topoisomerase II or tubulin polymerization via fluorescent substrate assays .

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